

Diallyl Adipate (C12H18O4): A Technical Guide for Advanced Research

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **diallyl adipate**, a versatile monomer with significant potential in the development of advanced polymers for various applications, including the biomedical field. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and polymerization, and explores its applications in drug development, supported by relevant data and visualizations.

Core Properties of Diallyl Adipate

Diallyl adipate is the diester of adipic acid and allyl alcohol. Its chemical structure, featuring two terminal allyl groups, makes it an effective crosslinking agent in the synthesis of polymers. The presence of a flexible six-carbon aliphatic chain from the adipic acid moiety imparts distinct properties to the resulting polymeric materials.

Chemical and Physical Data

The fundamental properties of **diallyl adipate** are summarized in Table 1. This data is essential for its handling, characterization, and application in experimental settings.



Property	Value	Reference	
Molecular Formula	C12H18O4	[1][2][3]	
Molecular Weight	226.27 g/mol	[1][2][3]	
CAS Number	2998-04-1	[1][2][3]	
Appearance	Colorless to almost colorless clear liquid	[1]	
Boiling Point	149 °C at 9 mmHg	[1]	
Density	1.02 g/cm ³		
Solubility	Insoluble in water; Soluble in methanol	[1]	
Refractive Index	1.4510 - 1.4540		

Toxicological Data

Acute toxicological data for **diallyl adipate** monomer is summarized in Table 2. It is important to note that while adipate-based polyesters are generally considered biocompatible, the monomer itself exhibits some level of toxicity and should be handled with appropriate safety precautions.[2]

Test	Species	Route	Value
LD50	Mouse	Oral	180 mg/kg
LDLo	Rat	Oral	420 mg/kg
LDLo	Rabbit	Dermal	1000 mg/kg

Synthesis and Polymerization Protocols

Detailed methodologies for the synthesis of **diallyl adipate** and its subsequent polymerization are crucial for researchers aiming to develop novel materials.

Synthesis of Diallyl Adipate via Fischer Esterification







Diallyl adipate can be synthesized through the Fischer esterification of adipic acid with allyl alcohol, using an acid catalyst. The following protocol is adapted from established methods for ester synthesis.[4]

Materials:

- Adipic acid
- Allyl alcohol (molar excess)
- p-Toluenesulfonic acid monohydrate (catalyst)
- Toluene (for azeotropic removal of water)
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Ethyl acetate (for extraction)

Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- · Heating mantle with a magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Apparatus for vacuum distillation

Procedure:

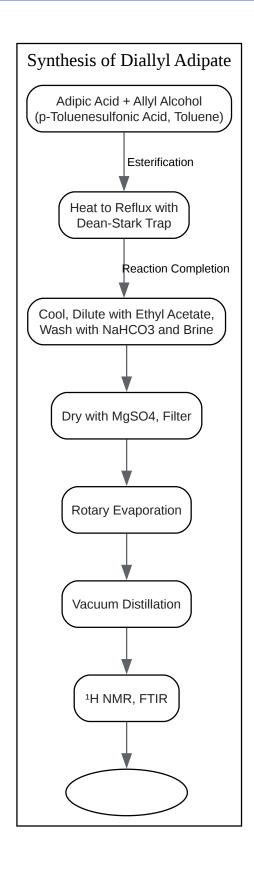
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- To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add adipic acid, a molar excess of allyl alcohol, a catalytic amount of ptoluenesulfonic acid monohydrate, and toluene.
- Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
- Continue the reflux until the theoretical amount of water has been collected, indicating the reaction is complete. This typically takes several hours.
- Cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Transfer the mixture to a separatory funnel and wash successively with a 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted adipic acid), followed by a saturated sodium chloride solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purify the crude diallyl adipate by vacuum distillation.
- Confirm the identity and purity of the synthesized **diallyl adipate** using spectroscopic methods such as ¹H NMR and FTIR.





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Synthesis of Diallyl Adipate Workflow.



Bulk Polymerization of Diallyl Adipate

Diallyl adipate can be polymerized via free-radical polymerization to form a crosslinked thermoset polymer.

Materials:

- **Diallyl adipate** (inhibitor-free)
- Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator
- Nitrogen gas (high purity)
- Methanol
- Acetone

Equipment:

- Polymerization tubes
- · Rubber septa
- · Constant temperature oil bath
- Vacuum oven
- · Gel Permeation Chromatography (GPC) equipment

Procedure:

- Monomer Purification: Remove any inhibitor from the diallyl adipate by washing with an
 aqueous NaOH solution, followed by washing with deionized water until neutral. Dry over
 anhydrous magnesium sulfate and perform vacuum distillation.
- Initiator Preparation: Prepare a stock solution of the initiator (e.g., 0.1 M BPO in a suitable solvent) or weigh the required amount directly.

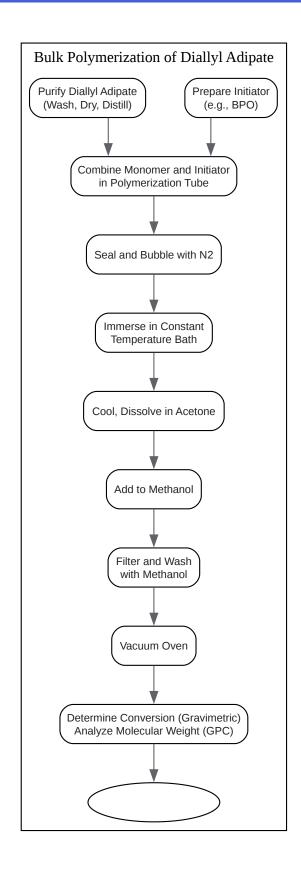
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- Polymerization Setup: Place a known amount of purified diallyl adipate into a polymerization tube. Add the desired concentration of the radical initiator.
- Seal the tube with a rubber septum and deoxygenate by bubbling with nitrogen gas for 15-20 minutes while cooling in an ice bath.
- Polymerization Reaction: Immerse the sealed tube in a constant temperature oil bath preheated to the desired reaction temperature (e.g., 80 °C for BPO).
- Polymer Isolation: After the desired reaction time, cool the tube to stop the polymerization.
 Dissolve the polymer in a suitable solvent like acetone.
- Precipitate the polymer by slowly adding the solution to a non-solvent such as methanol with vigorous stirring.
- Filter the precipitated polymer and wash it several times with fresh methanol.
- Dry the polymer to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
- Characterization:
 - Conversion: Determine the percentage conversion gravimetrically.
 - Molecular Weight: Analyze the molecular weight and molecular weight distribution of the soluble polymer fractions (before the gel point) using GPC.





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Experimental Workflow for **Diallyl Adipate** Polymerization.



Applications in Drug Development

The unique properties of polymers derived from **diallyl adipate** make them attractive for various biomedical applications, particularly in the field of drug delivery. The ester linkages in the polymer backbone are susceptible to hydrolysis, leading to biodegradability, which is a highly desirable characteristic for in vivo applications.

Crosslinked Hydrogels for Controlled Drug Release

Diallyl adipate can be utilized as a crosslinking agent in the synthesis of hydrogels.[5] Hydrogels are three-dimensional polymer networks that can absorb and retain large quantities of water or biological fluids.[5] Their biocompatibility and tunable properties make them excellent candidates for controlled drug delivery systems.[5]

By incorporating **diallyl adipate** into a hydrogel formulation with other monomers, a biodegradable network can be created. The degradation of the ester bonds in the poly(**diallyl adipate**) crosslinks leads to the gradual breakdown of the hydrogel matrix and a sustained release of the encapsulated therapeutic agent. The release kinetics can be tailored by adjusting the crosslinking density, which is controlled by the concentration of **diallyl adipate**.



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Conceptual Diagram of Drug Release from a Diallyl Adipate Hydrogel.

Biocompatibility of Adipate-Based Polymers

While direct biocompatibility data for poly(**diallyl adipate**) is limited, studies on other adipate-containing polyesters, such as poly(glycerol adipate) and poly(butylene adipate-coterephthalate), have demonstrated good biocompatibility.[6] These polymers have been shown to support cell adhesion and proliferation and exhibit low cytotoxicity, making them suitable for tissue engineering and other biomedical applications.[6] The degradation products of adipate-



based polyesters are generally non-toxic and can be safely cleared by the body. This suggests a favorable biocompatibility profile for polymers derived from **diallyl adipate**.

Conclusion

Diallyl adipate is a monomer with considerable potential for the development of advanced functional polymers. Its ability to form crosslinked, biodegradable networks makes it particularly relevant for researchers in drug development and biomaterials science. The detailed protocols and compiled data in this guide serve as a valuable resource for scientists and engineers working to harness the properties of **diallyl adipate** for innovative applications. Further research into the specific biocompatibility and in vivo degradation kinetics of poly(**diallyl adipate**) will be crucial for its translation into clinical applications.

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